2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with a chlorine atom (2-chloro) attached.
- The benzamide group contains a thiazolidin-2-one ring (1,1-dioxido-1,2-thiazinan-2-yl).
- The triazole moiety (3-(propan-2-yl)-1H-1,2,4-triazol-5-yl) is connected to the benzene ring.
- Overall, it combines aromatic, heterocyclic, and amide functionalities.
Preparation Methods
- Transition-metal-free synthesis:
- Industrial production methods may involve variations of this synthetic route.
Chemical Reactions Analysis
- Reactions:
- It can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents: Elemental sulfur, CO2, and arylamines.
- Major products: Thiazolidin-2-ones and 1,3-thiazinan-2-ones.
- Note: Detailed reaction mechanisms are beyond the scope of this article.
Scientific Research Applications
- Chemistry:
- Building block for designing novel compounds.
- Scaffold for drug discovery.
- Biology and Medicine:
- Potential bioactive properties due to its unique structure.
- Investigated as antiviral, antibacterial, or antifungal agents.
- Industry:
- Used in materials science or as intermediates for other chemicals.
Mechanism of Action
- Specific targets and pathways remain an active area of research.
- Likely interacts with cellular receptors or enzymes due to its diverse functional groups.
Comparison with Similar Compounds
- Similar compounds:
- Explore other analogs for further comparison.
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: (CAS: 927996-03-0) shares some structural features.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Properties
Molecular Formula |
C16H20ClN5O3S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C16H20ClN5O3S/c1-10(2)14-18-16(21-20-14)19-15(23)12-6-5-11(9-13(12)17)22-7-3-4-8-26(22,24)25/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
DCMCIPJKBYKCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origin of Product |
United States |
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